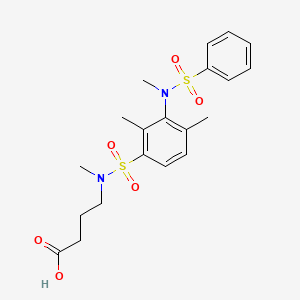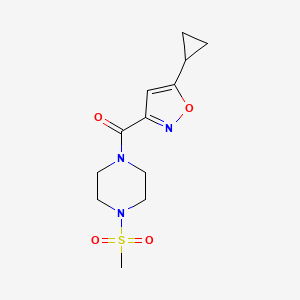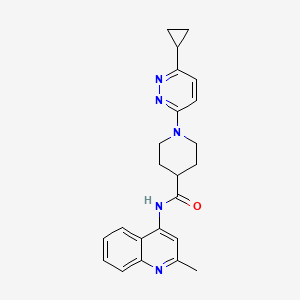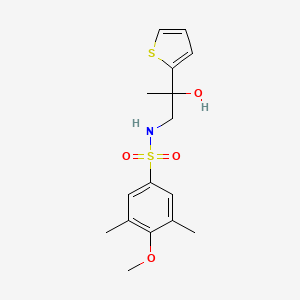
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid, also known as TMB-PSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been synthesized through various methods. In
Mécanisme D'action
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid works by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the survival of cancer cells in acidic environments. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. This dual mechanism of action makes this compound a promising candidate for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not affect the viability of normal cells. Studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to reduce inflammation and angiogenesis in animal models of inflammatory diseases. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is its high specificity for CA IX, which makes it a promising candidate for targeted cancer therapy. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo. These limitations can be overcome through the use of drug delivery systems and the development of more stable analogs of this compound.
Orientations Futures
There are several future directions for the research on 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid. One direction is the development of more stable analogs of this compound that have improved pharmacokinetic properties. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, should be explored.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in cancer and inflammatory diseases. Its high specificity for CA IX and dual mechanism of action make it a promising candidate for targeted cancer therapy. While this compound has limitations, these can be overcome through the development of more stable analogs and drug delivery systems. Further research is needed to fully explore the potential of this compound in the treatment of cancer and other diseases.
Méthodes De Synthèse
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has been synthesized through various methods, including the reaction of 4-nitrophenylsulfonamide with 2,4-dimethylphenylsulfonamide followed by reduction of the nitro group and subsequent alkylation with butyryl chloride. Another method involves the reaction of 4-nitrophenylsulfonamide with 2,4-dimethylphenylsulfonamide followed by reduction of the nitro group and subsequent reaction with butyryl chloride and N-methylmorpholine. Both methods have been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
Propriétés
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-12-13-18(30(27,28)21(3)14-8-11-19(23)24)16(2)20(15)22(4)29(25,26)17-9-6-5-7-10-17/h5-7,9-10,12-13H,8,11,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPPRSWMSGMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)

![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)

![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)

![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)